4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2,6-dimethyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-6(3-8)7(11)10-5(2)9-4/h1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXNUNPVFSHBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585464 | |
| Record name | 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13996-06-0 | |
| Record name | 1,6-Dihydro-2,4-dimethyl-6-thioxo-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13996-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The one-pot synthesis of pyrimidine derivatives via aldehyde-malononitrile-thiourea condensation, catalyzed by phosphorus pentoxide (P₂O₅), is a widely adopted method for constructing the pyrimidine core. For 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile, the reaction would require:
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Aldehyde component : A methyl-substituted aldehyde (e.g., isobutyraldehyde) to introduce methyl groups at positions 2 and 6 during cyclization.
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Malononitrile : Provides the cyano group at position 5 via Knoevenagel condensation.
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Thiourea : Supplies the mercapto (-SH) group at position 4.
The reaction proceeds via a Knoevenagel adduct formation between the aldehyde and malononitrile, followed by nucleophilic attack by thiourea and cyclization (Scheme 1).
Scheme 1 : Proposed mechanism for P₂O₅-catalyzed synthesis.
Optimization and Challenges
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Catalyst loading : P₂O₅ (10–15 mol%) in ethanol under reflux achieves optimal yields (70–85%) for analogous pyrimidines.
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Positional selectivity : Methyl groups from branched aldehydes (e.g., 2-methylpropanal) may orient at positions 2 and 6 during ring closure, though steric effects could reduce yields.
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Limitations : Competing pathways may form regioisomers if the aldehyde’s steric bulk hinders cyclization.
Cyanamide-Mediated Cyclization in Composite Solvents
Multi-Step Synthesis from Malononitrile
A patent detailing 2-chloro-4,6-dimethoxypyrimidine synthesis offers a template for adapting methyl group introduction:
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Salt formation : Malononitrile reacts with methanol and HCl in a composite solvent (e.g., dimethylformamide-petroleum ether) to form dimethyl propylene diimine dihydrochloride.
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Cyanamide reaction : Treatment with potassium hydroxide and cyanamide generates 3-amino-3-methoxy-N-cyano-2-propane imine.
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Condensation : HCl gas promotes cyclization to yield the pyrimidine core, with methyl groups introduced via methanol in the solvent.
Table 1 : Reaction conditions for methyl group incorporation.
| Step | Reagents | Temperature | Key Intermediate | Yield |
|---|---|---|---|---|
| Salt form. | Malononitrile, MeOH, HCl | -15°C | Dimethyl propylene diimine | 80% |
| Cyanamide | KOH, H₂NCN | 20°C | 3-Amino-3-methoxy-N-cyano imine | 65% |
| Condensation | HCl, complexing agent | -15°C | 2,6-Dimethylpyrimidine | 75% |
Adapting for Mercapto and Cyano Groups
To integrate the mercapto and cyano functionalities:
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Replace methanol with thiourea in the condensation step to introduce -SH.
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Retain malononitrile as the cyano source.
Solvent-Free Mechanochemical Synthesis
Green Chemistry Approach
Recent advances in solvent-free pyrimidine synthesis (e.g., for COX-2 inhibitors) highlight the utility of grinding and thermal fusion. For this compound:
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Substrates : Pre-formed 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile could undergo demethylation and thiolation.
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Mechanochemical activation : Ball milling with Lawesson’s reagent introduces the mercapto group, while methyl groups are retained via protective groups.
Table 2 : Comparison of solvent-free vs. traditional methods.
| Parameter | Solvent-Free | P₂O₅-Catalyzed |
|---|---|---|
| Reaction time | 2–4 h | 5–8 h |
| Yield | 60–70% | 70–85% |
| Purity | >95% | 90–97% |
| Scalability | Moderate | High |
Post-Synthetic Modification of Pyrimidine Intermediates
Chloropyrimidine Alkylation
A two-step strategy leveraging intermediates like 2,4,6-trichloropyrimidine-5-carbonitrile:
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Methylation : Treat with methyl Grignard (CH₃MgBr) to substitute chlorines at positions 2 and 6.
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Thiolation : Sodium hydrosulfide (NaSH) replaces chlorine at position 4 with -SH.
Challenges :
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Regioselectivity issues during methylation.
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Side reactions (e.g., over-alkylation) reduce yields.
Chemical Reactions Analysis
Types of Reactions: 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile serves as a building block in the synthesis of complex heterocyclic compounds. It can undergo various chemical transformations:
- Oxidation : The mercapto group can be oxidized to form sulfoxides or sulfones.
- Reduction : The cyano group can be reduced to an amine.
- Substitution : Participates in nucleophilic substitution reactions at the cyano group.
These reactions allow for the development of new materials and intermediates for pharmaceuticals and agrochemicals .
Biology
In biological contexts, this compound has been investigated for its potential as:
- Enzyme Inhibitor : It may inhibit specific enzymes, impacting metabolic pathways.
- Ligand in Biochemical Assays : Its ability to form covalent bonds with thiol groups in proteins suggests utility in biochemical assays .
Medicine
Research indicates that this compound possesses promising therapeutic properties , including:
- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.
- Anticancer Properties : Investigated for potential use in cancer treatment due to its ability to interact with cellular pathways .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Synthesis of Novel Compounds
A study demonstrated a one-step synthesis method for derivatives of pyrimidine using this compound as a precursor, showcasing its role in developing biologically active molecules . The method involved a three-component condensation reaction that produced various substituted pyrimidines with potential antibacterial and antifungal activities.
Research published in Pharmaceutical Sciences outlined the evaluation of this compound's biological activity against cancer cell lines. Results indicated that it exhibited significant cytotoxicity, suggesting further investigation into its mechanisms of action and potential as an anticancer agent .
Comparison with Related Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| 2,6-Dimethylpyrimidine-4-thiol | Lacks cyano group; different reactivity | Limited synthetic applications |
| 4-Mercapto-2-methylpyrimidine-5-carbonitrile | Similar structure; different substitution | Variations in chemical behavior |
The unique combination of functional groups in this compound enhances its reactivity and application potential compared to related compounds.
Mechanism of Action
The mechanism of action of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile and its analogs:
Physicochemical Properties
- Solubility : Thiol-containing compounds like the target molecule may exhibit moderate aqueous solubility due to hydrogen bonding, whereas chlorine- and methoxy-substituted analogs () are more lipophilic.
- Stability : The mercapto group is prone to oxidation, necessitating inert reaction conditions. In contrast, the methylsulfanyl group () offers greater stability under basic or oxidative environments.
Biological Activity
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS #13996-06-0) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a mercapto group and a cyano group. Its molecular formula is , and it is characterized by the following structural features:
- Pyrimidine Core : A six-membered aromatic ring containing nitrogen atoms.
- Mercapto Group : A thiol (-SH) group that can participate in various biochemical interactions.
- Cyano Group : A nitrile (-C≡N) group that can influence the compound's reactivity and biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 0.64 µM, indicating potent antiproliferative effects against this cell line .
- HCT-116 (Colon Cancer) : Similar efficacy was observed with an IC50 value of 0.79 µM .
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although detailed pathways require further elucidation.
Enzyme Inhibition
The mercapto group in the structure of this compound allows it to interact with various enzymes:
- Cyclooxygenase (COX) Inhibition : Recent studies have indicated that derivatives of pyrimidine-5-carbonitriles can act as selective COX-2 inhibitors, which are important targets in inflammation and cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Interaction with Biological Macromolecules : The thiol group can form disulfide bonds or react with electrophilic sites on proteins, potentially altering their function and leading to therapeutic effects.
- Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins involved in cancer progression .
Case Studies
- Anticancer Activity Assessment :
- Synthesis and Characterization :
Comparative Analysis with Analogues
| Compound | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 0.64 (MCF-7) | Anticancer |
| Compound II | Structure | 0.039 (HeLa) | Anticancer |
| Compound III | Structure | Not reported | Anticancer |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via multi-component reactions (MCRs), which are favored for their efficiency and atom economy. For example, thermal aqueous conditions (80–100°C) with ammonium acetate as a catalyst facilitate cyclocondensation of aldehydes, nitriles, and thiol precursors . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2:1 for aldehyde/cyanide/thiol), reaction time (6–12 hours), and pH (neutral to slightly acidic) to maximize yields (reported up to 85%) .
- Data : Key intermediates are characterized by IR (CN stretch at ~2212 cm⁻¹) and ¹H NMR (methyl protons at δ 2.40–2.50 ppm) .
Q. How are spectroscopic techniques employed to characterize this compound and its derivatives?
- Methodology :
- NMR : ¹³C NMR identifies the pyrimidine ring carbons (δ 80–170 ppm) and nitrile carbon (δ ~117 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 278 for a thienyl derivative) confirm molecular weight, while fragmentation patterns (e.g., loss of –SH or –CN groups) validate structural motifs .
- IR : The mercapto (–SH) group shows a weak absorption near 2550 cm⁻¹, while the nitrile (CN) stretch appears as a sharp peak at ~2212 cm⁻¹ .
Q. What is the reactivity of the mercapto (–SH) group in this compound?
- Methodology : The –SH group undergoes nucleophilic substitution or oxidation. For instance, alkylation with iodomethane in basic media (K₂CO₃/DMF) replaces –SH with –SMe, confirmed by the disappearance of the δ 3.50 ppm (–SH) signal in ¹H NMR . Oxidation with H₂O₂ yields sulfonic acid derivatives, monitored by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic regions (e.g., C5 position) for functionalization. HOMO-LUMO gaps (~4.5 eV) correlate with stability, while molecular docking (AutoDock Vina) screens derivatives for binding to targets like dihydrofolate reductase (DHFR) .
- Data : Derivatives with electron-withdrawing groups (e.g., –Cl, –Br) show improved binding affinity (ΔG = −8.2 kcal/mol) compared to unsubstituted analogs (ΔG = −6.5 kcal/mol) .
Q. How do substituents on the pyrimidine ring influence physicochemical properties?
- Methodology :
- LogP : Introducing hydrophobic groups (e.g., 4-chlorophenyl) increases logP from 1.2 (parent compound) to 2.8, enhancing membrane permeability .
- Thermal Stability : DSC reveals that aryl-substituted derivatives (e.g., 4-chlorophenyl) have higher melting points (222–235°C) than alkyl analogs (130–162°C) due to π-stacking .
- Data Table :
| Derivative | Melting Point (°C) | logP |
|---|---|---|
| Parent compound | 229–231 (dec.) | 1.2 |
| 4-Chlorophenyl derivative | 222 | 2.8 |
| Thienyl derivative | 200 | 2.1 |
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodology :
- Decoupling Experiments : Irradiating –NH₂ protons simplifies aromatic splitting patterns in ¹H NMR .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., thione vs. thiol). SHELX refinement (CCDC deposition) confirms the 6-thioxo-1,6-dihydro tautomer in the solid state .
- Case Study : A 4-amino derivative initially assigned as C5–CN was corrected to C5–NC after X-ray analysis revealed a nitrile orientation inversion .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in multi-component syntheses of pyrimidinecarbonitriles?
- Solutions :
- Catalyst Screening : ZnCl₂ or CeCl₃·7H₂O improves cyclization efficiency (yield increase from 50% to 78%) .
- Solvent Optimization : Aqueous ethanol (50% v/v) enhances solubility of polar intermediates, reducing side-product formation .
Q. How are thermodynamic properties (e.g., hydration stability) evaluated for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
